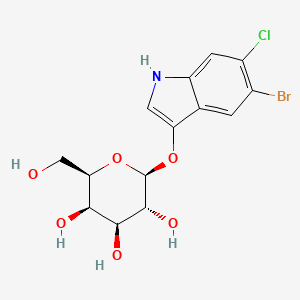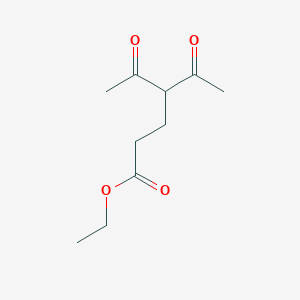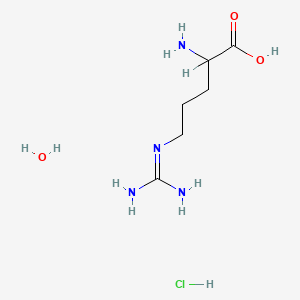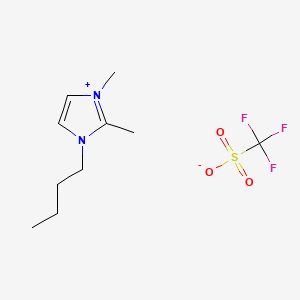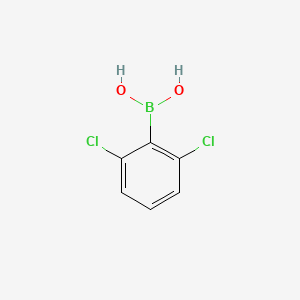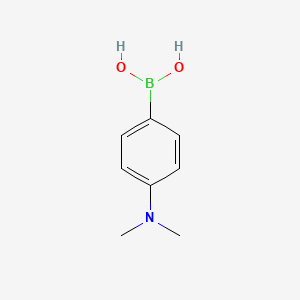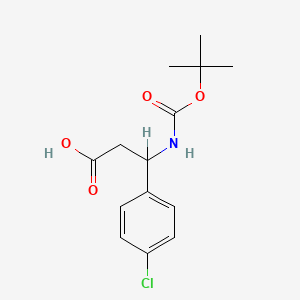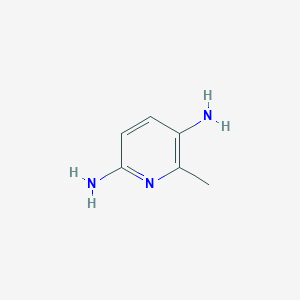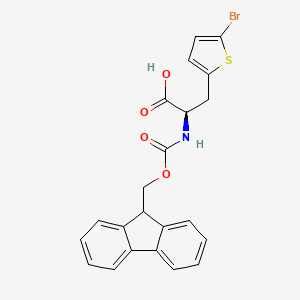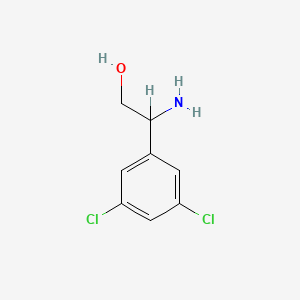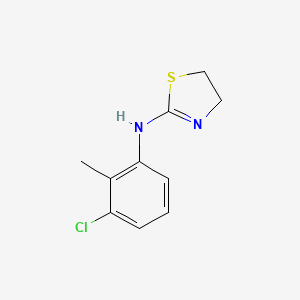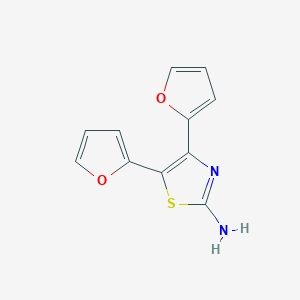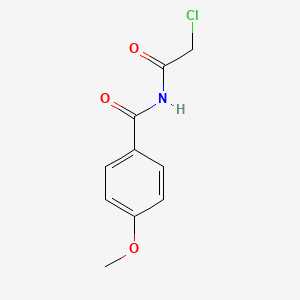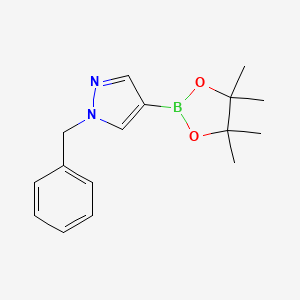
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest due to their potential applications in various fields. In the first paper, a novel pyrazole derivative was synthesized and characterized using a range of techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. The synthesis involved the formation of a compound with a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The second paper describes a one-pot, four-component reaction to synthesize a different set of pyrazole derivatives. This method offers advantages such as ease of handling, good yields, and easy workup, which are important considerations for the synthesis of complex organic compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their properties and potential applications. In the first paper, the X-ray crystal structure revealed that the pyrazole ring adopts an E-form and an envelope conformation. The structure is stabilized by intermolecular hydrogen bonds, contributing to a three-dimensional supramolecular self-assembly . The third paper discusses the molecular and crystal structures of a tetrakis(pyrazol-1'-yl) benzene derivative, determined by X-ray analysis. The study also includes semi-empirical calculations to explore the conformational isomerism of the pyrazole rings in relation to the benzene ring, which is important for understanding the behavior of these molecules in different environments .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the types of chemical reactions they undergo. While the provided papers do not detail specific reactions involving 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, they do provide insights into the reactivity of similar compounds. For instance, the synthesis methods described in the papers involve condensation reactions and the formation of hydrogen bonds, which are common reactions for pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The first paper provides a detailed analysis of the title compound's properties, including thermal decomposition studied by thermogravimetric analysis, and the calculation of molecular electrostatic potential to identify electrophilic and nucleophilic regions. Nonlinear optical properties were also discussed, which are significant for materials science applications . The second paper, while not providing explicit details on the physical and chemical properties, implies that the synthesized compounds have desirable properties for further applications, as evidenced by the ease of synthesis and good yields .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods
This compound has been used as a raw substitute material in synthesis studies. For instance, it has been utilized in the synthesis and characterization of related pyrazole compounds, where its structure is confirmed by spectroscopic methods like FT-IR, NMR, and mass spectrometry (Liao et al., 2022).
Crystal Structure Analysis
Studies have also focused on determining the single crystal structure of compounds containing this pyrazole derivative, using X-ray diffraction. This aids in understanding the molecular conformation and characteristics of these compounds (Yang et al., 2021).
Density Functional Theory (DFT) Studies
Molecular Structure Predictions
DFT studies are conducted to calculate the molecular structure of compounds containing this pyrazole derivative. These theoretical predictions are then compared with experimental data from X-ray diffraction, providing insights into the electronic structure and stability of these compounds (Yang et al., 2021).
Electrostatic Potential Analysis
Additionally, DFT is used to investigate the molecular electrostatic potential and frontier molecular orbitals, which helps in understanding the reactivity and interaction capabilities of these compounds (Huang et al., 2021).
Intermediate in Biologically Active Compounds
- Role in Synthesis of Active Compounds: This pyrazole derivative is highlighted as an important intermediate in the synthesis of biologically active compounds, demonstrating its utility in medicinal chemistry (Kong et al., 2016).
Microwave-Assisted Synthesis
- Facilitating Synthesis Processes: The compound has been used in microwave-assisted synthesis processes. Such methods are significant for developing efficient and rapid synthesis techniques in organic chemistry (Rheault et al., 2009).
Safety And Hazards
This compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Propriétés
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-18-19(12-14)11-13-8-6-5-7-9-13/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPORPUUZXIPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370495 | |
| Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
761446-45-1 | |
| Record name | 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



